molecular formula C6H8S B13685707 Allyl propargyl sulfide CAS No. 89027-60-1

Allyl propargyl sulfide

Cat. No.: B13685707
CAS No.: 89027-60-1
M. Wt: 112.19 g/mol
InChI Key: PDTBDBRANSKXPV-UHFFFAOYSA-N
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Description

Allyl(2-propyn-1-yl)sulfane is an organosulfur compound characterized by the presence of an allyl group and a propynyl group attached to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl(2-propyn-1-yl)sulfane typically involves the reaction of allyl halides with propynyl thiolates under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the allyl halide, resulting in the formation of the sulfane compound.

Industrial Production Methods: Industrial production of Allyl(2-propyn-1-yl)sulfane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: Allyl(2-propyn-1-yl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur species. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in substitution reactions, where the allyl or propynyl groups are replaced by other functional groups. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkyl halides, and other electrophiles.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced sulfur species.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Allyl(2-propyn-1-yl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying enzyme mechanisms and protein modifications.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Allyl(2-propyn-1-yl)sulfane involves its interaction with nucleophiles and electrophiles. The sulfur atom in the compound can form bonds with various molecular targets, leading to the formation of new chemical species. The allyl and propynyl groups provide sites for further chemical modifications, enhancing the compound’s versatility.

Comparison with Similar Compounds

  • (E)-1-Allyl-2-(prop-1-en-1-yl)disulfane
  • (Z)-1-Allyl-2-(prop-1-en-1-yl)disulfane
  • Allyl 1-propenyl disulfide

Comparison: Allyl(2-propyn-1-yl)sulfane is unique due to the presence of both an allyl and a propynyl group attached to the sulfur atom This structural feature distinguishes it from other similar compounds, which may have different substituents or configurations

Properties

CAS No.

89027-60-1

Molecular Formula

C6H8S

Molecular Weight

112.19 g/mol

IUPAC Name

3-prop-2-ynylsulfanylprop-1-ene

InChI

InChI=1S/C6H8S/c1-3-5-7-6-4-2/h1,4H,2,5-6H2

InChI Key

PDTBDBRANSKXPV-UHFFFAOYSA-N

Canonical SMILES

C=CCSCC#C

Origin of Product

United States

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